2,5-Dichloro-3-methoxybenzaldehyde

Description

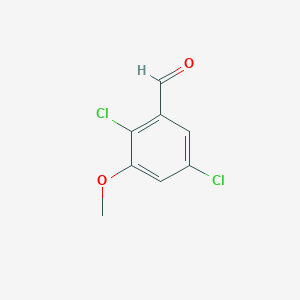

2,5-Dichloro-3-methoxybenzaldehyde (CAS: 957034-55-8) is a substituted benzaldehyde derivative featuring chlorine atoms at the 2- and 5-positions of the benzene ring and a methoxy group (-OCH₃) at the 3-position . Its molecular formula is C₈H₆Cl₂O₂, with a molecular weight of 217.04 g/mol. The compound is typically synthesized via selective halogenation and methoxylation of benzaldehyde precursors. It is used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, owing to its aldehyde functional group, which participates in condensation and nucleophilic addition reactions.

Properties

IUPAC Name |

2,5-dichloro-3-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKIQXFPVFTFJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Cl)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3-methoxybenzaldehyde typically involves the chlorination of 3-methoxybenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where chlorine is introduced to the benzene ring in the presence of a chlorinating agent such as chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

Oxidation: 2,5-Dichloro-3-methoxybenzoic acid.

Reduction: 2,5-Dichloro-3-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dichloro-3-methoxybenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-methoxybenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the electron-withdrawing chlorine atoms and the electron-donating methoxy group. This makes it reactive towards nucleophiles, facilitating various substitution and addition reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,5-Dichloro-3-methoxybenzaldehyde with compounds sharing structural similarities, such as halogenation patterns, functional groups, or aromatic systems.

Substituent Effects and Reactivity

Table 1: Substituent Comparison of Selected Aromatic Compounds

| Compound Name | Substituents | Functional Group | CAS Number | Purity |

|---|---|---|---|---|

| This compound | 2-Cl, 5-Cl, 3-OCH₃ | Aldehyde | 957034-55-8 | 95% |

| (2-Bromo-5-(trifluoromethoxy)phenyl)boronic acid | 2-Br, 5-OCF₃ | Boronic acid | 1219912-59-0 | 95% |

| 2,3-Dimethoxy-5-(trifluoromethyl)pyridine | 2-OCH₃, 3-OCH₃, 5-CF₃ | Pyridine | 1629253-43-5 | 95% |

- Electrophilic Reactivity : The electron-withdrawing chlorine atoms in this compound deactivate the benzene ring, directing further electrophilic substitution to the 4-position (para to the methoxy group). In contrast, the trifluoromethoxy (-OCF₃) group in (2-Bromo-5-(trifluoromethoxy)phenyl)boronic acid is strongly electron-withdrawing, further reducing ring reactivity compared to -OCH₃ .

- Functional Group Utility : The aldehyde group in this compound enables reactions like imine formation or oxidation to carboxylic acids. The boronic acid group in the second compound facilitates Suzuki-Miyaura cross-coupling reactions, critical in biaryl synthesis .

Physicochemical Properties

Table 2: Theoretical Property Comparison

| Property | This compound | (2-Bromo-5-(trifluoromethoxy)phenyl)boronic acid | 2,3-Dimethoxy-5-(trifluoromethyl)pyridine |

|---|---|---|---|

| Molecular Weight (g/mol) | 217.04 | 315.93 | 207.15 |

| Lipophilicity (LogP)* | ~2.8 | ~3.5 | ~2.1 |

| Solubility | Moderate in polar solvents | Low in water, high in DMSO | High in organic solvents |

*Estimated using fragment-based methods.

- Lipophilicity : The two chlorine atoms in this compound increase its LogP compared to the pyridine derivative, which has a polar trifluoromethyl (-CF₃) group. The boronic acid compound’s higher LogP arises from its bromine and trifluoromethoxy groups .

- Solubility : The methoxy group in this compound enhances solubility in polar aprotic solvents (e.g., acetone), whereas the pyridine derivative’s nitrogen atom improves water miscibility .

Research Findings and Limitations

While the provided evidence confirms the commercial availability of these compounds (purity ≥95%), detailed experimental data (e.g., NMR, melting points) are absent . For instance:

- Steric Effects : The 3-methoxy group in this compound may hinder ortho-substitution, unlike the less hindered 2,3-Dimethoxy-5-(trifluoromethyl)pyridine.

- Electronic Effects : The -CF₃ group in the pyridine derivative increases electron deficiency, enhancing its reactivity in nucleophilic aromatic substitution compared to the benzaldehyde analog .

Biological Activity

2,5-Dichloro-3-methoxybenzaldehyde, a chlorinated aromatic aldehyde, has garnered attention in recent years due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and applications based on diverse scientific sources.

This compound is characterized by its molecular formula and a molecular weight of 204.06 g/mol. The presence of two chlorine atoms and a methoxy group significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways, leading to cell death.

Antiviral Effects

The compound has also been explored for its antiviral properties . Preliminary findings suggest that it may inhibit viral replication through interference with viral entry or replication processes. Further studies are needed to elucidate the specific mechanisms involved.

Cytotoxicity and Cancer Research

In cancer research contexts, this compound has shown cytotoxic effects against various cancer cell lines. For instance, studies indicated significant inhibition of cell proliferation in prostate (PC-3) and colon (Caco2) cancer cells, with IC50 values suggesting moderate potency .

The mechanism of action for this compound is believed to involve:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for microbial and cancer cell survival.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress within cells by generating ROS, leading to apoptosis in cancer cells .

Study on Antimicrobial Activity

A study published in 2024 evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL. The study highlighted the potential for developing this compound into a therapeutic agent for treating bacterial infections.

Cancer Cell Line Evaluation

In another case study focusing on cytotoxicity, researchers tested the compound against several cancer cell lines using MTT assays. The findings revealed that this compound inhibited the proliferation of PC-3 cells with an IC50 value of approximately 45 µM. This suggests potential as an anticancer agent, warranting further investigation into its efficacy and safety profiles .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.